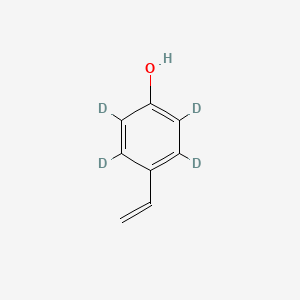
4-Vinylphenol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinylphenol-d4: . This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C8H4D4O, and it has a molecular weight of 124.17 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, which can provide insights into reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-vinylphenol-d4 typically involves the deuteration of 4-vinylphenol. One common method is the catalytic dehydrogenation of 4-ethylphenol in the presence of deuterium gas . This process involves heating the compound to high temperatures (around 500°C) in the presence of a catalyst such as iron oxide . The reaction can be represented as follows:
C2H5C6H4OH→C2H3C6H4OD+H2
Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of biomass materials containing lignin and cellulose under oxygen-free or oxygen-poor conditions . The pyrolytic gas is then condensed to obtain 4-vinylphenol, which can be further deuterated . This method is cost-effective and utilizes renewable resources, making it an environmentally friendly option.
Análisis De Reacciones Químicas
Types of Reactions: 4-Vinylphenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 4-ethylphenol-d4.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones
Reduction: 4-Ethylphenol-d4
Substitution: Various substituted phenols depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry: 4-Vinylphenol-d4 is used as a tracer in reaction mechanism studies due to its deuterium labeling . It helps in understanding the pathways and intermediates involved in chemical reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: Deuterated compounds often exhibit altered metabolic profiles, which can lead to improved drug efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique properties enhance the performance and durability of these materials .
Mecanismo De Acción
The mechanism of action of 4-vinylphenol-d4 involves its interaction with various molecular targets and pathways. Studies have shown that it can inhibit angiogenesis by down-regulating the PI3K/AKT and p38 MAPK pathways . Additionally, it interferes with the phosphorylation of ERK1/2 and the translocation and expression of NF-kappaB . These actions contribute to its potential anti-cancer properties, particularly in inhibiting metastasis and cancer stemness in breast cancer cells .
Comparación Con Compuestos Similares
4-Vinylphenol: The non-deuterated form of 4-vinylphenol-d4, used in similar applications but without the benefits of deuterium labeling.
4-Vinylguaiacol: Another vinylphenol derivative with applications in the food and pharmaceutical industries.
4-Ethylphenol: A reduction product of 4-vinylphenol, used in various industrial applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of the compound in various chemical and biological systems . This makes it a valuable tool in studies requiring detailed mechanistic insights.
Propiedades
Fórmula molecular |
C8H8O |
|---|---|
Peso molecular |
124.17 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-ethenylphenol |
InChI |
InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2/i3D,4D,5D,6D |
Clave InChI |
FUGYGGDSWSUORM-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])O)[2H] |
SMILES canónico |
C=CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


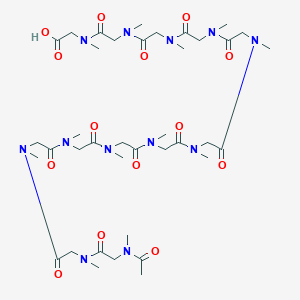
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)
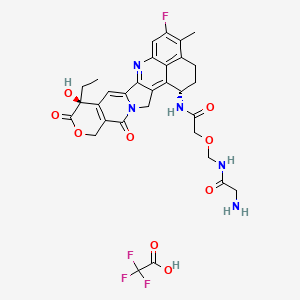
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
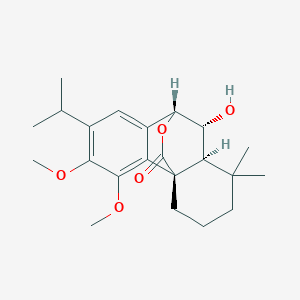
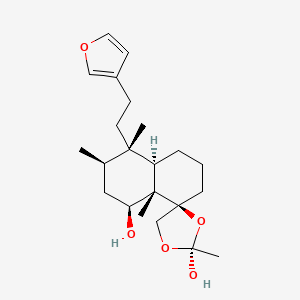
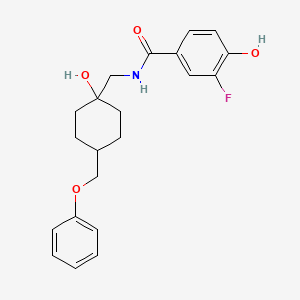
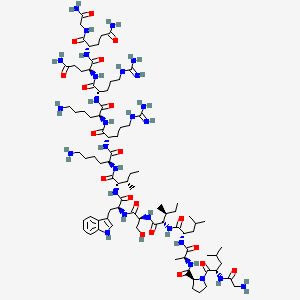
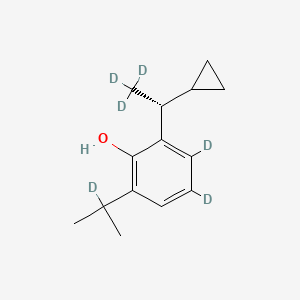
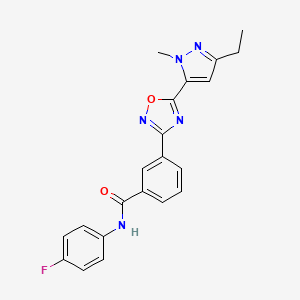
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
